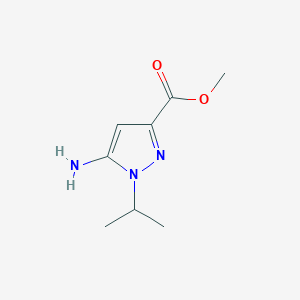![molecular formula C15H19FN2O3 B2460506 Acetato de etilo [1-(3-fluorobencil)-3-oxopiperazin-2-il] CAS No. 1008658-22-7](/img/structure/B2460506.png)
Acetato de etilo [1-(3-fluorobencil)-3-oxopiperazin-2-il]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [1-(3-fluorobenzyl)-3-oxopiperazin-2-yl]acetate is a chemical compound with the molecular formula C15H19FN2O3 and a molecular weight of 294.326 g/mol. This compound is used in various scientific experiments and has applications in multiple fields, including chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
Ethyl [1-(3-fluorobenzyl)-3-oxopiperazin-2-yl]acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is used in the study of biological pathways and mechanisms, particularly those involving piperazine derivatives.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Métodos De Preparación
The synthesis of Ethyl [1-(3-fluorobenzyl)-3-oxopiperazin-2-yl]acetate involves several steps. One common synthetic route includes the reaction of 3-fluorobenzylamine with ethyl 2-oxoacetate in the presence of a base to form the intermediate product. This intermediate is then reacted with piperazine under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Análisis De Reacciones Químicas
Ethyl [1-(3-fluorobenzyl)-3-oxopiperazin-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Mecanismo De Acción
The mechanism of action of Ethyl [1-(3-fluorobenzyl)-3-oxopiperazin-2-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl [1-(3-fluorobenzyl)-3-oxopiperazin-2-yl]acetate can be compared with other similar compounds, such as:
Ethyl [1-(3-chlorobenzyl)-3-oxopiperazin-2-yl]acetate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl [1-(3-bromobenzyl)-3-oxopiperazin-2-yl]acetate: Similar structure but with a bromine atom instead of fluorine.
Ethyl [1-(3-methylbenzyl)-3-oxopiperazin-2-yl]acetate: Similar structure but with a methyl group instead of fluorine.
The uniqueness of Ethyl [1-(3-fluorobenzyl)-3-oxopiperazin-2-yl]acetate lies in its specific fluorine substitution, which can influence its reactivity, biological activity, and physicochemical properties.
Propiedades
IUPAC Name |
ethyl 2-[1-[(3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3/c1-2-21-14(19)9-13-15(20)17-6-7-18(13)10-11-4-3-5-12(16)8-11/h3-5,8,13H,2,6-7,9-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQULNRFXWORNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2460426.png)


![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2460430.png)
![3-(4-BENZYLPIPERAZIN-1-YL)-N-{[(3-CHLOROPHENYL)CARBAMOYL]AMINO}PROPANAMIDE](/img/structure/B2460431.png)
![2-((5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-1-morpholinoethanone](/img/structure/B2460432.png)
![3-(2-chlorophenyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2460433.png)
![N-[2,2-Dimethyl-3-(methylamino)propyl]acetamide;hydrochloride](/img/structure/B2460435.png)
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2460439.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isobutoxybenzenesulfonamide](/img/structure/B2460442.png)

![Lithium;6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2460444.png)

